N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be coupled to the tetrazole-containing intermediate using a suitable coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell division . The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone share structural similarities with N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide.
Tetrazole Derivatives: Compounds containing the tetrazole moiety, such as certain azole-based drugs, also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for enhancing the pharmacological profiles of various derivatives. The presence of the 4-methoxyphenyl group and the benzofuran moiety contributes to its unique chemical properties, making it a candidate for further investigation in drug development.
Chemical Structure:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The tetrazole ring enhances its ability to interact with biological targets, potentially making it effective against multiple drug-resistant pathogens.
Case Study:
A study demonstrated that derivatives of tetrazoles, including this compound, showed activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing promising results against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various studies have reported its efficacy against different cancer cell lines.
Research Findings:
- Cytotoxicity Assays: In vitro studies using MTT assays revealed that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity.
- Mechanism of Action: Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and apoptosis, primarily through hydrophobic interactions and hydrogen bonding.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds provides insight into the unique characteristics of this compound.
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Methoxyphenyl)-5-methyl-1H-tetrazole | Structure | Contains a methyl group instead of an acetamide; potentially different biological activity |
2-(4-Methoxyphenyl)-N-(tetrazol-5-yl)acetamide | Structure | Similar acetamide structure but different substitution patterns; may exhibit distinct pharmacological profiles |
5-Aryltetrazoles | Structure | General class of compounds with varying aryl substitutions; broad range of biological activities depending on aryl group |
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-25-14-8-6-13(7-9-14)23-17(20-21-22-23)11-19-18(24)16-10-12-4-2-3-5-15(12)26-16/h2-10H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJQMFLJDMKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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